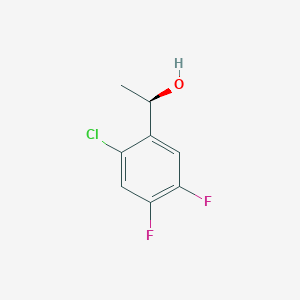

(1R)-1-(2-Chloro-4,5-difluorophenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(2-Chloro-4,5-difluorophenyl)ethanol, also known as CFE, is a chiral alcohol compound that has shown potential in various scientific research applications. The compound is synthesized through a multi-step process, and its mechanism of action has been studied extensively. In

Scientific Research Applications

Enzymatic Synthesis and Industrial Application

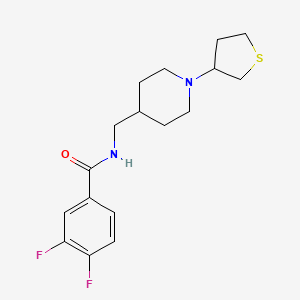

(1R)-1-(2-Chloro-4,5-difluorophenyl)ethanol serves as a vital chiral intermediate in synthesizing Ticagrelor, an effective treatment for acute coronary syndromes. An enzymatic process utilizing ketoreductase (KRED) KR-01 was developed for transforming its ketone precursor into the chiral alcohol with high enantiomeric excess (ee) and diastereomeric excess (de), demonstrating green, environmentally sound practices with high productivity and potential for industrial application Xiang Guo, Jiawei Tang, Jiang-Tao Yang, Guowei Ni, Fu-li Zhang, Shaoxin Chen, 2017.

Biocatalytic Processes for Pharmaceutical Intermediates

Recombinant Escherichia coli cells have been used for the biocatalytic preparation of optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, an essential pharmaceutical intermediate, by asymmetric reduction of 4-(trifluoromethyl)acetophenone with excellent enantioselectivity. This process showcased an enhanced substrate concentration and yield compared to conventional methods, demonstrating its scalability and potential application Ying Chen, Nana Xia, Yuewang Liu, Pu Wang, 2019.

Microbial Cell-Catalyzed Asymmetric Reduction

The asymmetric reduction of certain ketone precursors to produce chiral alcohols like (R)-2-Chloro-1-(3-chlorophenyl)ethanol has been efficiently catalyzed using resting cells of Candida ontarioensis, providing a practical approach for the preparation of important chiral intermediates with high yield and enantiomeric purity. This method represents an advance in the efficient production of chiral intermediates for pharmaceutical synthesis Y. Ni, Beihua Zhang, Zhi-hao Sun, 2012.

Biotransformation for Antifungal Agents

A new strain of Acinetobacter sp. was discovered for the highly enantioselective synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, a chiral intermediate of the antifungal agent Miconazole. This study demonstrated the potential of whole-cell-mediated biocatalytic routes for producing valuable chiral intermediates, offering a novel method for drug synthesis Yan-Li Miao, Yuewang Liu, Yushu He, Pu Wang, 2019.

properties

IUPAC Name |

(1R)-1-(2-chloro-4,5-difluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAOCTOJGNBPEU-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1Cl)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1Cl)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

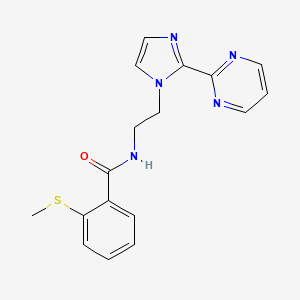

![N-(4-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2702801.png)

![N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2702807.png)

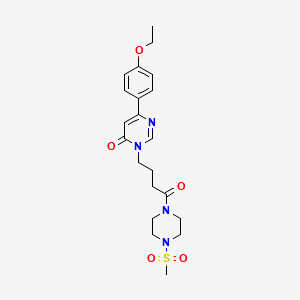

![1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2702810.png)

![Methyl 4-chloro-2-[(2-oxochromen-3-yl)carbonylamino]benzoate](/img/structure/B2702820.png)

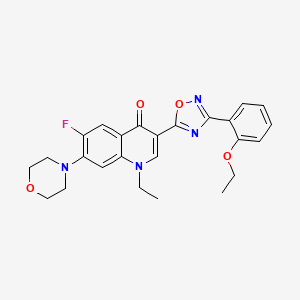

![(E)-N-[3-Methyl-1-oxo-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2702822.png)